ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
CAS No.: 303971-13-3
Cat. No.: VC11873851
Molecular Formula: C12H16N4O4S
Molecular Weight: 312.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303971-13-3 |
|---|---|
| Molecular Formula | C12H16N4O4S |
| Molecular Weight | 312.35 g/mol |
| IUPAC Name | ethyl 2-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate |
| Standard InChI | InChI=1S/C12H16N4O4S/c1-4-16-8-9(15(3)11(19)14-10(8)18)13-12(16)21-6-7(17)20-5-2/h4-6H2,1-3H3,(H,14,18,19) |
| Standard InChI Key | BKTBUTFCNYKTFT-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |
| Canonical SMILES | CCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C |
Introduction
Ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a complex organic compound belonging to the purine derivatives class. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Synthesis Methods
The synthesis of ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate typically involves multiple steps. One common method involves the reaction of a purine derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Synthetic Route Example:
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Starting Materials: Purine derivative, ethyl bromoacetate, potassium carbonate.
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Reaction Conditions: Dimethylformamide (DMF) as the solvent, elevated temperature.
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Product Formation: The reaction mixture is stirred until the desired product forms, monitored by techniques like TLC.
Biological and Chemical Significance
Ethyl 2-((7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate can interact with specific molecular targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The compound's potential therapeutic applications are significant due to its structural similarity to other biologically active purine derivatives.
Comparison with Similar Compounds
This compound can be compared with other purine derivatives, such as ethyl 2-((7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate and ethyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate. These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties.
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